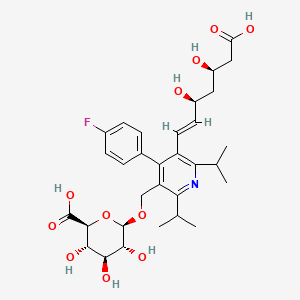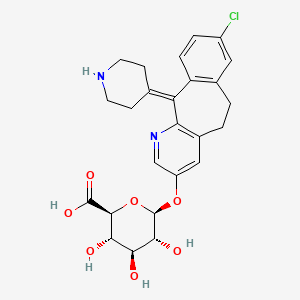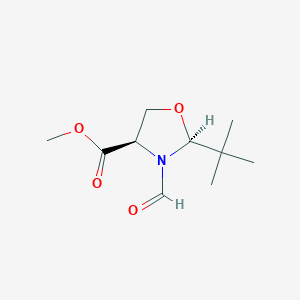
(2S,4R)-2-(Tert-butyl)-3-formyl-4-oxazolidinecarboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related oxazolidine derivatives involves various strategies, including aziridination rearrangement processes and the construction of pseudopeptide foldamers. Flock et al. (2006) and Tomasini et al. (2003) describe methods for obtaining enantiomerically pure forms of oxazolidine derivatives, which are crucial for further chemical transformations and applications (Flock, Bruhn, Fink, & Frauenrath, 2006) (Tomasini, Trigari, Lucarini, Bernardi, Garavelli, Peggion, Formaggio, & Toniolo, 2003).
Molecular Structure Analysis
The crystal structure and molecular conformation of oxazolidine derivatives have been extensively studied, revealing the envelope conformation of the oxazolidine moiety and the implications for molecular interactions and reactivity. The absolute configuration and structural details provide insight into the stereoselective synthesis and applications of these compounds (Flock et al., 2006).
Chemical Reactions and Properties
Oxazolidine derivatives participate in various chemical reactions, including cyclization, rearrangement, and conjugate addition, demonstrating their versatility as synthetic intermediates. The research by Gaul & Seebach (2002) highlights the potential of these compounds in enantioselective synthesis, showcasing their importance in producing enantiomerically pure products (Gaul & Seebach, 2002).
Aplicaciones Científicas De Investigación
Chemical Modification and Application of Biopolymers : The study by Petzold-Welcke et al. (2014) explores the chemical modification of xylan, a biopolymer, to produce ethers and esters with specific properties. This research highlights the potential of chemically modified biopolymers in creating new materials with varied applications, such as drug delivery systems and antimicrobial agents, which might be relevant to the context of oxazolidinecarboxylic acid derivatives (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Synthetic Phenolic Antioxidants and Environmental Concerns : Liu and Mabury's review (2020) on synthetic phenolic antioxidants (SPAs) discusses their widespread use, environmental occurrence, and associated health risks. While not directly related to oxazolidinecarboxylic acid derivatives, this paper provides context on the environmental impact and toxicity concerns of chemical compounds used in industrial applications, offering a broader understanding of chemical safety and environmental health perspectives (Liu & Mabury, 2020).
Microbial Degradation of Environmental Contaminants : Thornton et al. (2020) review the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, presenting insights into the microbial degradation pathways of ether oxygenates. This research may offer analogous processes or microbial interactions relevant to the degradation or transformation of oxazolidinecarboxylic acid derivatives in environmental settings (Thornton, Nicholls, Rolfe, Mallinson, & Spence, 2020).
Propiedades
IUPAC Name |
methyl (2S,4R)-2-tert-butyl-3-formyl-1,3-oxazolidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)9-11(6-12)7(5-15-9)8(13)14-4/h6-7,9H,5H2,1-4H3/t7-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOGQSHIYFHDEM-APPZFPTMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(CO1)C(=O)OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1N([C@H](CO1)C(=O)OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-2-(Tert-butyl)-3-formyl-4-oxazolidinecarboxylic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)

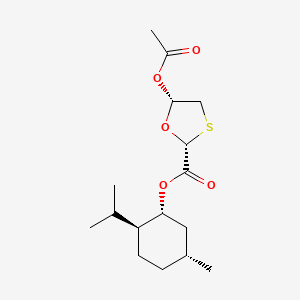
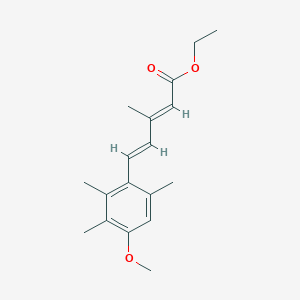

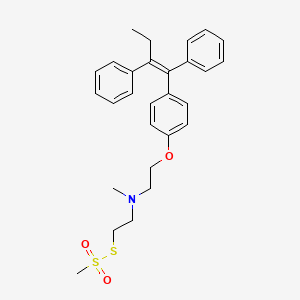
![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)
![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)
